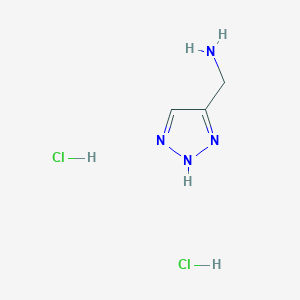

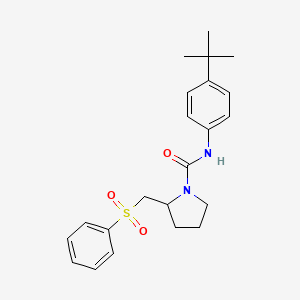

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to "(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride" often involves multi-step reactions that include Michael reactions, hydrolysis, and cyclization processes. For instance, compounds related to it can be synthesized using the Michael reaction followed by hydrolysis, as seen in the preparation of 2-Methyl-4-phenylpentanedioic acid derivatives (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods provide insights into the compound's configuration and conformation, essential for understanding its chemical behavior (Baul et al., 2009).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including Friedel-Crafts reactions, intramolecular cyclization, and more. These reactions can yield a range of products with potential biological activities. For example, derivatives of 2-amino-4-pentenoic acid can undergo intramolecular cyclization to form four stereoisomers of 4-hydroxyproline derivatives (Krishnamurthy et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be determined using analytical techniques like crystallography, which provides detailed information on the molecular and crystal lattice structure (Ng, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the compound's behavior in various chemical environments. Studies on related compounds have revealed detailed insights into their reduction, acetylation, and other chemical transformations (Vasin et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Hydroxyproline Derivatives

The compound has been utilized in the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) through enzymatic processes. The epoxidation of the amino acid with tert-butoxycarbonyl (Boc) protection and subsequent intramolecular reactions led to the generation of 4-hydroxyproline derivatives. This synthesis route allowed the formation of distinct diastereomeric products, such as (2S,4S)-4-hydroxyproline benzyl ester, showcasing the compound's utility in creating complex molecular structures with potential biochemical applications (Krishnamurthy et al., 2014).

Friedel–Crafts Reaction Studies

The compound has been involved in the study of the Friedel–Crafts reaction, a critical chemical reaction in organic chemistry. Specifically, its derivative, 2-Methyl-4-phenylpentanedioic acid, was synthesized through the Michael reaction and further converted into its anhydride. This anhydride then underwent the Friedel–Crafts reaction, yielding distinct compounds like 2-methyl-1-tetralone-4-carboxylic acid, highlighting the compound's versatility in complex organic synthesis processes (Natekar & Samant, 2010).

Synthesis of Edeine Analogs

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride has been used in the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, which are essential for creating edeine analogs. This process highlights the compound's role in the synthesis of complex amino acid derivatives, which could have applications in various fields, including pharmacology and biotechnology (Czajgucki et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,4S)-2-amino-4-benzylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLSUDKIMKECP-IYPAPVHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)